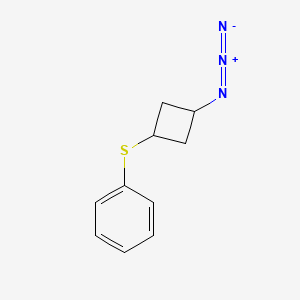
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine, also known as DAF-16/FOXO activator, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine involves the activation of the 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine/FOXO transcription factor. This activation leads to the upregulation of genes involved in stress resistance and lifespan extension. The compound has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine include the upregulation of genes involved in stress resistance and lifespan extension in Caenorhabditis elegans. The compound has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine in lab experiments is its ability to activate the 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine/FOXO transcription factor, which can lead to an increase in lifespan and stress resistance in Caenorhabditis elegans. However, one limitation is that the compound has not yet been extensively studied in other model organisms or in humans, so its potential applications in these systems are not yet fully understood.
Orientations Futures
There are several future directions for research involving 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine. One direction is to study the compound's potential applications in other model organisms and in humans. Another direction is to further investigate the mechanism of action of the compound, particularly in cancer cells. Additionally, the compound could be modified to improve its efficacy and reduce any potential side effects.
Méthodes De Synthèse
The synthesis of 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine involves the reaction of 5,6,7,8-tetrahydro-1-naphthol, 4-fluorobenzenesulfonyl chloride, and thiazolidine-2,4-dione in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature, and the product is purified using column chromatography.
Applications De Recherche Scientifique
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has been shown to activate the 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-fluorophenyl)sulfonyl)thiazolidine/FOXO transcription factor in Caenorhabditis elegans, a model organism used in aging research. This activation leads to an increase in lifespan and stress resistance in the organism. The compound has also been studied for its potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-fluorophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2S2/c22-16-7-9-17(10-8-16)27(24,25)23-12-13-26-21(23)19-11-6-15-5-4-14-2-1-3-18(19)20(14)15/h1-3,6-11,21H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQVUUNSQYPXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester](/img/structure/B2516477.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2516483.png)


![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)
![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)


![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)